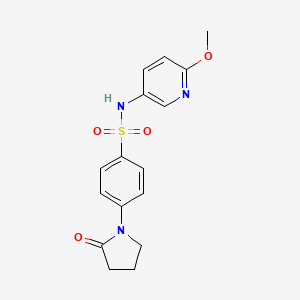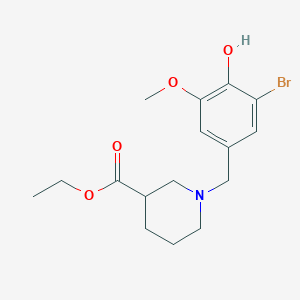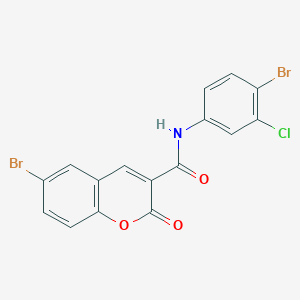
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, also known as BPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPDC is a heterocyclic compound that consists of a pyrazole ring and a benzodioxole ring, which are connected by a carboxamide group. In
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and bacterial proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, which can lead to the inhibition of bacterial proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial proliferation, and the modulation of various signaling pathways involved in tumor growth and bacterial pathogenesis. This compound has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is its potent antitumor and antibacterial activity, which makes it a promising candidate for further development as a therapeutic agent. In addition, this compound exhibits low toxicity in vitro and in vivo, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of more potent and selective analogs. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as material science and organic synthesis. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully realize its potential.
Synthesis Methods
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxylic acid with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride, which is then reacted with an amine to yield this compound. Another method involves the reaction of 3-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxylic acid with a mixture of phosphorus oxychloride and N,N-dimethylformamide to form the corresponding acid chloride, which is then reacted with an amine to yield this compound.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(14-6-7-15-16(10-14)24-12-23-15)19-17-8-9-21(20-17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVSUAKKLSSCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)

![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)


![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6027382.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)

![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6027411.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6027418.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6027434.png)